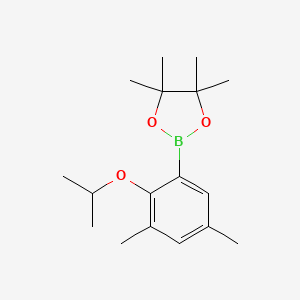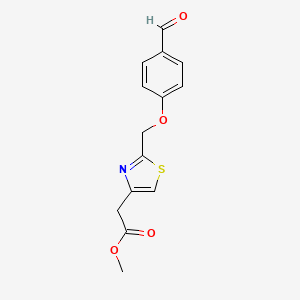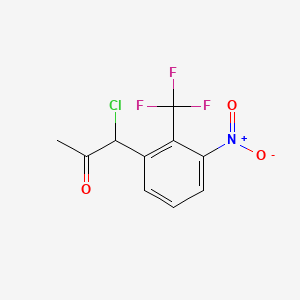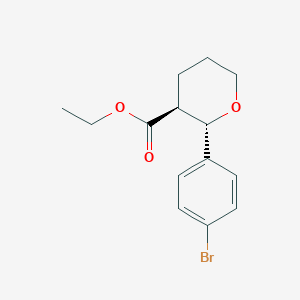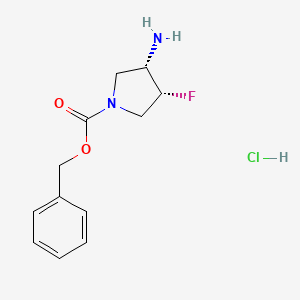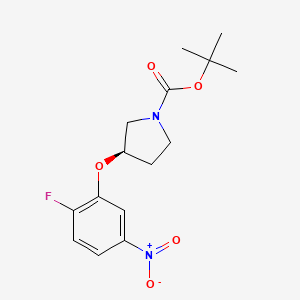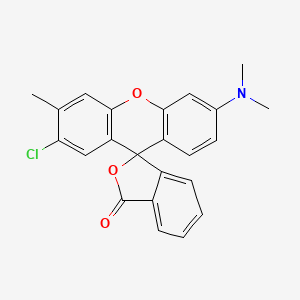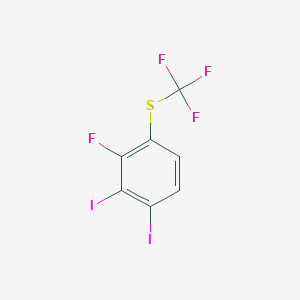
Dbco-(CH2)2-NH-peg4-CH2CH2N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dbco-(CH2)2-NH-peg4-CH2CH2N3 is a compound that combines dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG) and azide functional groups. This compound is particularly useful in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The DBCO group is known for its high reactivity with azides, facilitating strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of “click chemistry.”
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-(CH2)2-NH-peg4-CH2CH2N3 typically involves the following steps:
Synthesis of DBCO-NH-PEG4-CH2CH2NH2: This intermediate is prepared by reacting DBCO with a PEG4 linker that has an amine group at one end.
Introduction of Azide Group: The amine group of DBCO-NH-PEG4-CH2CH2NH2 is then reacted with a compound containing an azide group, such as azidoacetic acid, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
Dbco-(CH2)2-NH-peg4-CH2CH2N3 primarily undergoes the following types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most significant reaction, where the DBCO group reacts with azides to form stable triazole linkages.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles, such as carboxyl groups or activated esters.
Common Reagents and Conditions
SPAAC Reactions: These reactions are typically carried out in aqueous or organic solvents at room temperature, without the need for copper catalysts, making them biocompatible.
Substitution Reactions: These reactions often require the presence of coupling agents like DIC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP.
Major Products
Triazole Derivatives: Formed from SPAAC reactions with azides.
Amide or Ester Derivatives: Formed from substitution reactions with carboxyl or ester groups.
科学研究应用
Dbco-(CH2)2-NH-peg4-CH2CH2N3 has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for Dbco-(CH2)2-NH-peg4-CH2CH2N3 involves the SPAAC reaction. The DBCO group undergoes a strain-promoted cycloaddition with azides, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for metal catalysts . The PEG linker provides solubility and flexibility, reducing non-specific interactions and enhancing biocompatibility .
相似化合物的比较
Similar Compounds
Dbco-peg4-NH2: Similar structure but lacks the azide group, limiting its use in SPAAC reactions.
Dbco-peg4-COOH: Contains a carboxyl group instead of an amine, used for different types of conjugation reactions.
Uniqueness
Dbco-(CH2)2-NH-peg4-CH2CH2N3 is unique due to its combination of DBCO, PEG, and azide groups, making it highly versatile for bioorthogonal chemistry. Its ability to undergo SPAAC reactions without metal catalysts and its biocompatibility make it particularly valuable for in vivo applications .
属性
分子式 |
C29H35N5O6 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC 名称 |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C29H35N5O6/c30-33-32-14-16-38-18-20-40-22-21-39-19-17-37-15-12-28(35)31-13-11-29(36)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34/h1-8H,11-23H2,(H,31,35) |
InChI 键 |
VWRJOHWKUORMLG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



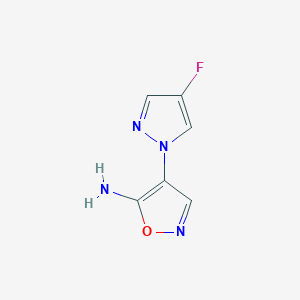
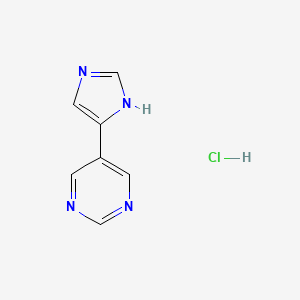
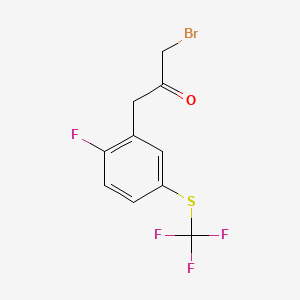
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)
